
7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is a member of the quinazolinone family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride typically involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-(2-dimethylaminoethyl)-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one: This compound shares structural similarities but belongs to the benzodiazepine family.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific quinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
3528-72-1 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
7-chloro-1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-11-22-16-12-14(19)8-9-15(16)18(23)20-17(22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3,(H,20,23);1H |
InChI Key |
NWISGBZOZYFCPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


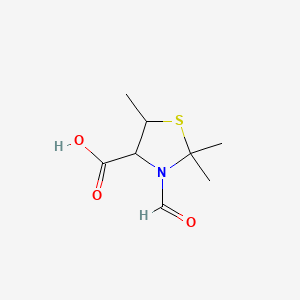
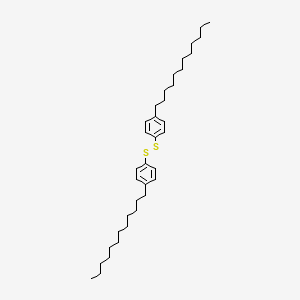
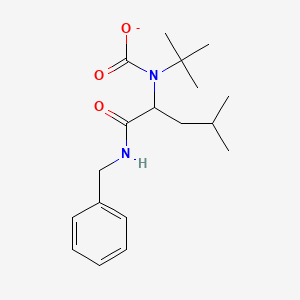
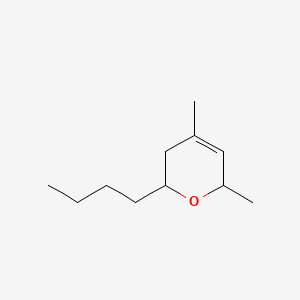
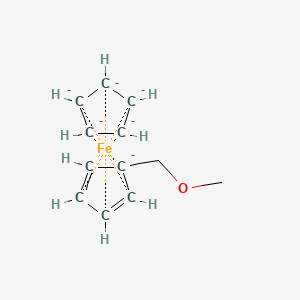

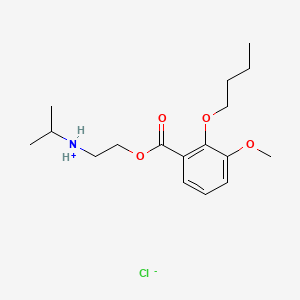
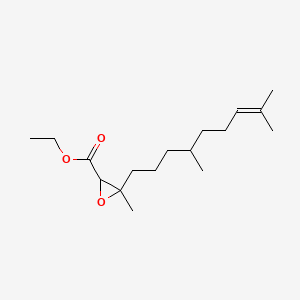
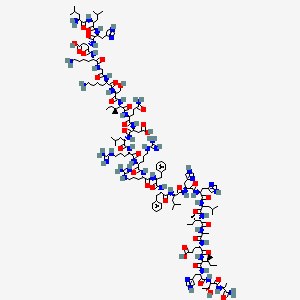
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)




